2,5,8,11-Tetraoxatetradecan-14-amine is typically synthesized from commercially available precursors. A common approach involves the reaction of 2,5,8,11-Tetraoxatetradecan-14-oic acid succinimidyl ester (NHS-PEG) with an excess of ammonia or a primary amine. This reaction results in the displacement of the NHS group and the formation of an amide bond, yielding the desired 2,5,8,11-Tetraoxatetradecan-14-amine derivative. [, ]
Bioconjugation: It serves as a linker molecule to conjugate various entities like fluorescent dyes, targeting ligands, or therapeutic agents to biomolecules such as proteins, peptides, or antibodies. This conjugation enhances the properties of the biomolecules for imaging, diagnostics, or drug delivery applications. [, ]
Surface Modification: It modifies surfaces by introducing amine groups, facilitating further functionalization. For instance, it can modify the surface of nanoparticles to improve their stability, biocompatibility, and targeting ability in drug delivery systems. [, ]
Nanotechnology: It functionalizes nanoparticles, such as gold nanoparticles or magnetic nanoparticles, for various applications, including biosensing, imaging, and drug delivery. []
In a study investigating iron oxide nanoparticle accumulation in tumors, 2,5,8,11-Tetraoxatetradecan-14-oic acid succinimidyl ester (NHS-PEG) with different molecular weights was used to modify the surface of iron oxide nanoparticles. [] This PEGylation significantly influenced the nanoparticles' hydrodynamic size, surface charge, and blood circulation half-life. The researchers observed a coating-dependent uptake of nanoparticles in murine tumors, demonstrating the importance of PEGylation in modulating nanoparticle biodistribution and tumor targeting.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2